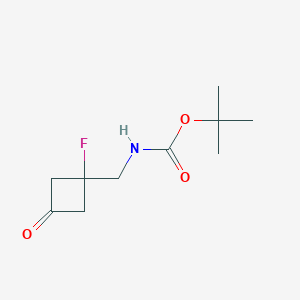

tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1-fluoro-3-oxocyclobutyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO3/c1-9(2,3)15-8(14)12-6-10(11)4-7(13)5-10/h4-6H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTGKFJKNBXQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC(=O)C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted cyclobutyl methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1. Arginase Inhibition

One of the prominent applications of tert-butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate is its role as an arginase inhibitor. Arginase is an enzyme implicated in the urea cycle and plays a significant role in cancer metabolism by converting L-arginine into L-ornithine and urea. Inhibiting arginase can enhance the availability of L-arginine, which is crucial for T-cell function and immune response. Recent studies have shown that derivatives of this compound exhibit potent inhibition against human arginase isoforms (hARG-1 and hARG-2), with IC50 values indicating effective cellular activity .

1.2. Antitumor Activity

Research has indicated that compounds related to this compound demonstrate promising antitumor activity. For instance, OATD-02, a compound derived from similar structures, has shown superior in vivo antitumor efficacy by inhibiting both extracellular and cellular arginases within the tumor microenvironment (TME). This regulation of arginase activity can significantly impact the metabolic adaptation typical of hypoxic tumors .

Organic Synthesis

2.1. Synthesis of Complex Molecules

This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for various modifications through established synthetic routes, including Ugi reactions and hydroboration processes. These methods facilitate the creation of diverse derivatives that can be tailored for specific biological activities or functional properties .

2.2. Palladium-Catalyzed Reactions

The compound has also been utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles. Such reactions are critical in producing compounds with potential pharmaceutical applications, showcasing the versatility of this compound in organic synthesis .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

4.1. Case Study on Antitumor Efficacy

A recent study explored the efficacy of OATD-02, deriving insights from structures similar to this compound. The study revealed that OATD-02 significantly inhibited both hARG isoforms, leading to enhanced antitumor activity in preclinical models. The compound's ability to modulate immune responses through arginase inhibition presents a novel therapeutic pathway for cancer treatment .

4.2. Synthesis Pathway Analysis

An analysis of synthetic pathways involving this compound demonstrated its utility as a building block for more complex structures through Ugi reactions and hydroboration techniques. The resulting compounds exhibited diverse biological activities, underscoring the importance of this carbamate in drug discovery processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate involves its interaction with biological molecules, particularly enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the specific enzyme and reaction conditions. The fluoro-substituted cyclobutyl ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

a) tert-Butyl ((3-Oxocyclobutyl)methyl)carbamate (CAS 130369-09-4)

- Key Difference : Lacks the fluorine atom at the 1-position of the cyclobutane ring.

- This analog may exhibit higher metabolic susceptibility due to reduced electron-withdrawing effects .

b) tert-Butyl (1-Methyl-3-oxocyclobutyl)carbamate (CAS 1523617-99-3)

- Key Difference : Substitutes fluorine with a methyl group.

- The molecular weight (199.25 g/mol) is lower than the fluorinated analog, which may improve solubility but reduce metabolic stability .

c) tert-Butyl (3-Oxocyclopentyl)carbamate (CAS 847416-99-3)

- Key Difference : Cyclopentane ring instead of cyclobutane.

- Impact : Reduced ring strain in cyclopentane enhances conformational flexibility, which could improve binding to larger biological targets. However, the larger ring size may decrease membrane permeability compared to cyclobutane derivatives .

d) tert-Butyl ((3-Oxocyclohexyl)methyl)carbamate (CAS 1260836-35-8)

- Key Difference : Cyclohexane ring with a ketone and Boc-protected amine.

- Impact : The cyclohexane ring’s increased size and reduced strain may lower reactivity in ring-opening reactions. This compound is more lipophilic (logP ~1.8), favoring passive diffusion across biological membranes .

e) tert-Butyl (1-(2-Fluorophenyl)-3-oxocyclobutyl)methylcarbamate

Physicochemical Properties and Bioactivity

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility (mg/mL) | logP | Bioactivity Notes |

|---|---|---|---|---|---|---|

| Target Compound | C₁₀H₁₅FNO₃ | 217.24 | 1-Fluoro, Boc-protected | ~5 (DMSO) | 1.2 | Enhanced metabolic stability |

| tert-Butyl ((3-Oxocyclobutyl)methyl)carbamate | C₁₀H₁₇NO₃ | 199.25 | Boc-protected | ~10 (DMSO) | 0.9 | Higher aqueous solubility |

| tert-Butyl (3-Oxocyclopentyl)carbamate | C₁₀H₁₇NO₃ | 199.25 | Cyclopentane ring | ~8 (DMSO) | 1.1 | Flexible binding to enzymes |

| tert-Butyl (1-(2-Fluorophenyl)-3-oxocyclobutyl)methylcarbamate | C₁₆H₂₀FNO₃ | 293.33 | 2-Fluorophenyl | ~2 (DMSO) | 2.5 | Strong aromatic interactions |

Biological Activity

tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic uses.

- IUPAC Name : this compound

- CAS Number : 130369-09-4

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

The biological activity of this compound is primarily linked to its interaction with specific biological targets, which may include enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing processes such as inflammation and cell signaling.

1. Inhibition Studies

Research has indicated that compounds similar to this compound can inhibit key enzymes in metabolic pathways. For instance, studies have shown that related carbamate derivatives exhibit inhibitory effects on diaminopimelate desuccinylase (DapE), an enzyme critical for bacterial cell wall synthesis. This inhibition can lead to antibacterial activity against various pathogens .

2. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activity

Recent disclosures highlight the potential of this compound in enhancing CFTR activity, which is crucial for treating cystic fibrosis. In vitro studies demonstrated that compounds with similar structures can increase CFTR function in human bronchial epithelial cells, suggesting a promising avenue for therapeutic development .

Case Study 1: Antibacterial Activity

A study conducted on a library of α-aminocyclobutanone amides, which includes derivatives of this compound, revealed significant antibacterial properties against Gram-positive bacteria. The estimated solubility and predicted gastrointestinal absorption were favorable, indicating potential for oral bioavailability .

Case Study 2: CFTR Modulation

In a clinical context, compounds similar to this compound were tested for their ability to restore CFTR function in patients with specific mutations. The results showed that these compounds could effectively enhance chloride transport in epithelial cells, providing a basis for further clinical trials aimed at cystic fibrosis treatment .

Data Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 130369-09-4 |

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

| Biological Target | DapE, CFTR |

| Potential Applications | Antibacterial, Cystic Fibrosis Treatment |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a cyclobutylamine intermediate followed by fluorination at the 1-position. Key steps include:

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the 3-oxocyclobutane scaffold.

- Fluorination : Electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution with KF in polar aprotic solvents .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and carbamate carbonyl (δ ~155 ppm). The cyclobutyl protons appear as complex splitting patterns (δ 2.5–4.0 ppm).

- ¹⁹F NMR : A singlet near δ -200 ppm confirms the fluorine substituent .

- IR Spectroscopy : Stretch frequencies for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) validate the carbamate group.

- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₇FNO₃, theoretical MW 245.26 g/mol) .

Q. What storage conditions ensure stability of this compound?

- Methodological Answer : Store at –20°C in airtight, amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability assays (TGA/DSC) indicate decomposition above 150°C .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How do reaction mechanisms differ for fluorination at the 1-position of the cyclobutane ring?

- Methodological Answer : Fluorination can proceed via two pathways:

- Radical Pathway : Using Selectfluor® under UV light generates a fluorine radical, which abstracts a hydrogen atom from the cyclobutane, followed by radical recombination.

- SN2 Displacement : A pre-installed leaving group (e.g., mesylate) reacts with KF in DMF at 80°C. Computational studies (DFT) suggest the radical pathway dominates due to strain in the cyclobutane transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.